molecular formula C25H22BrN5O3S B15038628 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15038628
M. Wt: 552.4 g/mol
InChI Key: YFBJCNCSYRTWET-JFLMPSFJSA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a bromophenyl group, a phenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups are introduced through a series of substitution reactions, often using halogenated precursors and palladium-catalyzed cross-coupling reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazole ring via a nucleophilic substitution reaction, typically using thiols or disulfides as reagents.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed through a condensation reaction between an appropriate hydrazide and an aldehyde or ketone under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and phenyl positions, using reagents such as halides, amines, or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, amines, organometallic compounds, palladium catalysts, and organic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups at the bromophenyl or phenyl positions.

Scientific Research Applications

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens and cancer cells.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Chemical Biology: The compound is used as a probe to study biological processes and pathways, particularly those involving triazole-containing molecules.

    Industry: The compound is explored for its potential use in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and sulfanyl group are key functional groups that enable it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide
  • 2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide
  • 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, enhances its reactivity and potential for forming diverse derivatives. Additionally, the compound’s ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable molecule for research and development.

Biological Activity

The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial and anticancer properties.

Synthesis and Characterization

This compound is synthesized through a multi-step process involving the reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole with appropriate hydrazine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound. The synthesis process has been documented in several studies, highlighting its feasibility and reproducibility .

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against various bacterial strains. For instance:

  • E. coli : Exhibited moderate inhibitory activity with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 40 µM.
  • Staphylococcus aureus : Showed significant activity with MIC values between 40 to 70 µM .

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have indicated that the compound possesses cytotoxic effects on cancer cell lines. For example:

  • In vitro assays demonstrated that at concentrations of 50 µg/mL, the compound reduced cell viability significantly in various cancer cell lines compared to control groups.
  • A comparative analysis with standard chemotherapeutic agents like vinblastine revealed that the compound's efficacy is promising but requires further optimization .

Case Studies

Several case studies have been conducted to explore the biological effects of triazole derivatives similar to our compound:

  • Study on Triazole Derivatives : A series of triazole derivatives were tested for their antifungal activity and found to be effective against resistant strains of fungi, indicating a broader spectrum of biological activity .
  • Cytotoxicity Studies : Research focusing on structurally related compounds showed varying degrees of cytotoxicity against different cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Data Tables

Biological Activity Target Organism/Cell Line MIC/IC50 Values (µM) Reference
AntimicrobialE. coli20 - 40
AntimicrobialStaphylococcus aureus40 - 70
AnticancerVarious cancer cell lines50 (cell viability)

Properties

Molecular Formula

C25H22BrN5O3S

Molecular Weight

552.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22BrN5O3S/c1-33-21-13-10-18(22(14-21)34-2)15-27-28-23(32)16-35-25-30-29-24(17-8-11-19(26)12-9-17)31(25)20-6-4-3-5-7-20/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+

InChI Key

YFBJCNCSYRTWET-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)OC

Origin of Product

United States

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